molecular formula C9H14N2 B8625727 (1-(p-Tolyl)ethyl)hydrazine

(1-(p-Tolyl)ethyl)hydrazine

Cat. No.: B8625727
M. Wt: 150.22 g/mol
InChI Key: ROQGFBNEPMTGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(p-Tolyl)ethyl)hydrazine is an organic chemical compound with the molecular formula C9H14N2 and an average mass of 122.171 g/mol . This compound, intended for research and development purposes only, is part of the hydrazine family, a class of compounds known for their diverse reactivity and utility in synthetic chemistry . As a specialized reagent, it serves as a critical building block for researchers in organic synthesis. Its structure suggests potential use in the formation of more complex nitrogen-containing molecules. The hydrazine functional group is commonly employed in the synthesis of various heterocycles, pharmaceuticals, and agrochemicals. This product is strictly labeled "For Research Use Only" and is not intended for personal, medicinal, or diagnostic use. Researchers should consult the relevant safety data sheets (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4-methylphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2/c1-7-3-5-9(6-4-7)8(2)11-10/h3-6,8,11H,10H2,1-2H3

InChI Key

ROQGFBNEPMTGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NN

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 P Tolyl Ethyl Hydrazine Derivatives

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety makes it a potent nucleophile, readily attacking electrophilic carbon centers. This reactivity is the basis for its most common transformations.

The reaction of hydrazines with carbonyl compounds such as aldehydes and ketones is a fundamental transformation that yields hydrazones. researchgate.net This condensation is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N bond of the hydrazone. researchgate.net For instance, aromatic hydrazones like (E)-1-(3-nitrobenzylidene)-2-(p-tolyl)hydrazine have been synthesized by the condensation of an aromatic hydrazine with an aromatic aldehyde in refluxing methanol. researchgate.net

These hydrazone intermediates are versatile, and can be subsequently cyclized into heterocyclic systems like 2-pyrazolines. afjbs.com The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines like p-tolylhydrazine can proceed through a Michael addition followed by intramolecular cyclization and dehydration to afford pyrazolines. researchgate.net

Table 1: Examples of Condensation Reactions with Carbonyls

Reactants Reagents/Conditions Product Type Reference(s)
4-Chlorobenzaldehyde and methylhydrazine Methanol, room temperature Hydrazone orgsyn.org
1-Adamantyl chalcone (B49325) and o-tolyl hydrazine hydrochloride Acetic acid, 80°C Pyrazoline nih.gov
Phenyl/p-tolyl chalcone and hydrazine Not specified Hydrazone and 2-Pyrazoline researchgate.net

(1-(p-Tolyl)ethyl)hydrazine derivatives can react with carboxylic acid derivatives like esters and acid chlorides to form acyl hydrazides (also known as carbohydrazides). This acylation reaction typically occurs at the more nucleophilic terminal nitrogen atom. For example, p-tolyl hydrazide can be synthesized by refluxing methyl p-toluate (B1214165) with hydrazine hydrate (B1144303) in methanol. asianpubs.org These resulting acyl hydrazides are stable, crystalline solids and serve as important precursors for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. dergipark.org.trderpharmachemica.com

Table 2: Synthesis of Acyl Hydrazide Derivatives

Reactants Reagents/Conditions Product Reference(s)
Methyl p-toluate and hydrazine hydrate Methanol, reflux p-Tolyl hydrazide asianpubs.org

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of hydrazine derivatives, containing two adjacent nitrogen nucleophiles, makes them ideal substrates for constructing a variety of nitrogen-containing heterocycles. These reactions are of significant interest in medicinal and materials chemistry.

The synthesis of pyrazoles and their dihydro-analogs, pyrazolines, is one of the most prominent applications of hydrazine derivatives. The general and classical approach involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic compound. nih.govmdpi.com

From α,β-Unsaturated Carbonyl Compounds (Chalcones): The reaction between α,β-unsaturated ketones (chalcones) and hydrazines is a widely used method for synthesizing pyrazolines. mdpi.com The reaction typically proceeds via a Michael-type addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the five-membered pyrazoline ring. afjbs.comresearchgate.net For example, various substituted pyrazolines have been synthesized by reacting chalcones with hydrazine hydrate in solvents like acetic acid or ethanol (B145695). scielo.br The resulting pyrazoline can then be oxidized to the corresponding aromatic pyrazole (B372694). mdpi.comnih.gov

From 1,3-Dicarbonyl Compounds: The condensation of 1,3-dicarbonyl compounds with hydrazines is a direct and efficient route to substituted pyrazoles. mdpi.com The reaction's regioselectivity depends on the nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.govnih.gov For instance, the reaction of 3-(2-nitro-1-(p-tolyl)ethyl)pentane-2,4-dione with hydrazine hydrate in ethanol yields 3,5-dimethyl-4-(2-nitro-1-(p-tolyl)ethyl)-1H-pyrazole. dergipark.org.tr

Table 3: Synthesis of Pyrazole and Pyrazoline Derivatives

Hydrazine Derivative 1,3-Dielectrophile Reagents/Conditions Product Reference(s)
Hydrazine hydrate 3-Aryl-1-(anthracen-9-yl)prop-2-en-1-ones (Chalcones) Acetic acid 1-(5-(Anthracen-9-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl)ethanones scielo.br
p-((t-butyl)phenyl)hydrazine Chalcone Copper triflate, [BMIM-PF6] 1,3,5-Trisubstituted pyrazole nih.gov
Phenylhydrazine hydrochloride 1-Adamantyl-3-(pyridin-2-yl)prop-2-en-1-one Acetic acid, 80°C Adamantyl-pyrazoline nih.gov

Hydrazine derivatives are instrumental in the synthesis of other important five-membered heterocycles like triazoles and thiazoles.

Thiazole (B1198619) Synthesis: Thiazole rings can be formed from thiosemicarbazide (B42300) precursors, which are themselves derived from hydrazines. For example, a thiosemicarbazone, prepared from a ketone and thiosemicarbazide, can react with ω-bromoacetophenone or hydrazonoyl chlorides to yield substituted thiazoles. mdpi.comnih.gov In one study, ethyl 5-methyl-4-(1-(2-(4-phenylthiazol-2-yl)hydrazono)ethyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate was synthesized by reacting the corresponding thiosemicarbazide with ω-bromoacetophenone. clockss.org One-pot, three-component reactions involving a ketone, thiosemicarbazide, and a phenacyl bromide can also afford thiazole derivatives. derpharmachemica.com

Triazole Synthesis: 1,2,4-Triazoles are accessible from hydrazine derivatives through several routes. A common method involves the cyclization of acyl hydrazides or thiosemicarbazides. dergipark.org.trnih.gov Another powerful method is the [3+2] cycloaddition of in situ generated nitrile imines (from hydrazonoyl chlorides) with nitriles. mdpi.com This approach allows for the regioselective synthesis of highly substituted 1,2,4-triazoles. mdpi.comorganic-chemistry.org

Table 4: Synthesis of Triazole and Thiazole Derivatives

Precursor Derived from Hydrazine Co-reactant Reagents/Conditions Heterocyclic Product Reference(s)
Thiosemicarbazone derivative Hydrazonoyl chloride Ethanolic triethylamine (B128534), reflux Thiazole mdpi.com
Ethyl 4-(1-(2-carbamothioylhydrazono)ethyl)-5-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate ω-Bromoacetophenone Ethanol Thiazole clockss.org
Hydrazonoyl chloride Trifluoroacetonitrile (from 2,2,2-trifluoro-1-phenylethan-1-one oxime) Triethylamine, CH2Cl2 5-Trifluoromethyl-1,2,4-triazole mdpi.com

The synthesis of pyrimidine (B1678525) and pyrimidone structures often involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as chalcones, with amidine-containing reagents like guanidine (B92328) or urea. scielo.br While chalcones that react with hydrazines to form pyrazolines can also be used to synthesize pyrimidines, the reaction partner is different. For example, new 6-arylpyrimidin-2-amine derivatives have been synthesized from chalcones by reacting them with guanidine hydrochloride. scielo.br The direct involvement of this compound derivatives in the formation of pyrimidone rings is less commonly documented in the surveyed literature compared to pyrazole or triazole synthesis.

1,3,4-Thiadiazole (B1197879) Derivative Synthesis (e.g., from N-arylcyanothioformamides and hydrazonoyl chlorides)

The synthesis of 1,3,4-thiadiazole scaffolds is a significant area of research due to their prevalence in pharmaceutical and materials chemistry. researchgate.net One effective method involves the reaction of hydrazonoyl chlorides with sulfur-containing reagents. Specifically, the reaction between N-arylcyanothioformamides and substituted hydrazonoyl chlorides provides a regioselective pathway to 5-arylimino-1,3,4-thiadiazole derivatives. researchgate.netnih.gov This synthetic strategy is noted for its mild, room-temperature conditions and good to high yields. researchgate.netnih.gov

The general mechanism involves the hydrazonoyl chloride, which can be conceptually derived from a hydrazine such as this compound, acting as a 1,3-dipole precursor. The reaction with an N-arylcyanothioformamide leads to a cyclization event, forming the stable five-membered 1,3,4-thiadiazole ring. For instance, various substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides have been successfully reacted with N-arylcyanothioformamides to produce a range of 5-arylimino-1,3,4-thiadiazole derivatives. researchgate.netnih.gov The structure of the resulting products, including the specific regioisomer, has been confirmed through techniques such as multinuclear NMR spectroscopy, high-accuracy mass spectral analysis, and single-crystal X-ray diffraction. nih.gov

While many syntheses of 1,3,4-thiadiazoles start from thiosemicarbazides or the cyclization of N,N'-diacylhydrazines, the use of hydrazonoyl chlorides offers a direct and efficient route. nih.govsbq.org.br The reaction scope is broad, accommodating a wide variety of functional groups on both the hydrazonoyl chloride and the N-arylcyanothioformamide reactants. nih.gov

Table 1: Examples of 1,3,4-Thiadiazole Synthesis Reactants

Hydrazonoyl Chloride DerivativeCoupling PartnerProduct TypeReference
(Z)-2-oxo-N-phenylpropanehydrazonoyl chlorideN-arylcyanothioformamides5-arylimino-1,3,4-thiadiazole derivatives nih.gov, researchgate.net
Hydrazono chlorides from 5-substituted tetrazolesTriphenylphosphine5-cyano-1,3,4-thiadiazoles rsc.org
N-phenyl 2-oxopropanehydrazonoyl chloride (2)1,3,4-thiadiazolenaminones (1)Fused 1,3,4-thiadiazole systems nih.gov

Reactivity of the p-Tolyl Substituent

The p-tolyl group consists of a benzene (B151609) ring substituted with a methyl group. The electronic properties of this group influence the reactivity of the aromatic ring and the methyl substituent itself.

Aromatic Substitution Reactions (e.g., electrophilic aromatic substitution, if applicable)

The p-tolyl group is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. msu.edu The outcome of these reactions is directed by the substituents already present on the benzene ring. In the case of a derivative of this compound, the ring is substituted by both a methyl group and the ethylhydrazine (B1196685) side chain.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. msu.edu The ethylhydrazine substituent's effect is more complex but is also generally considered activating and ortho-, para-directing. Therefore, incoming electrophiles will be directed to the positions ortho to these groups. Since the two groups are para to each other, the available positions on the ring are all ortho to one of the two substituents.

Common electrophilic aromatic substitution reactions applicable to the p-tolyl group include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride, introduce alkyl or acyl groups, respectively. msu.eduasianpubs.org However, Friedel-Crafts reactions can be limited by the presence of the hydrazine group, which can coordinate with the Lewis acid catalyst.

The specific regioselectivity would be influenced by the steric hindrance presented by the ethylhydrazine side chain, likely favoring substitution at the position ortho to the methyl group.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of p-Tolyl Compounds

ReactionReagentsExpected Position of SubstitutionReference
NitrationHNO₃ / H₂SO₄Ortho to the methyl group
BrominationBr₂ / Acetic AcidOrtho to the methyl group
Friedel-Crafts ReactionR-Cl / AlCl₃Ortho to the methyl group asianpubs.org, msu.edu

Reactions of the Methyl Group (e.g., oxidation, halogenation, if applicable)

The methyl group of the p-tolyl substituent is not merely a passive spectator in chemical reactions. osti.govosti.gov Its hydrogens are in a benzylic position, which makes them more reactive than typical alkane hydrogens towards certain transformations, particularly oxidation and free-radical halogenation. msu.edu

Oxidation: The benzylic methyl group can be oxidized to other functional groups. The extent of oxidation depends on the strength of the oxidizing agent used.

Vigorous oxidation, for example with potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group into a carboxylic acid (-COOH).

Milder or more controlled oxidation conditions can potentially yield a benzaldehyde (B42025) (-CHO) or a benzyl (B1604629) alcohol (-CH₂OH) derivative.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom onto the methyl group, forming a benzylic halide. This product is a valuable intermediate for further nucleophilic substitution reactions.

These reactions modify the periphery of the molecule without altering the core hydrazine or ethyl structure, providing a route to a variety of functionalized derivatives.

Advanced Spectroscopic Characterization of 1 P Tolyl Ethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Analysis of chemical shifts, signal multiplicities, and coupling constants allows for a comprehensive assignment of the proton and carbon environments within (1-(p-Tolyl)ethyl)hydrazine.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the p-tolyl group, the ethyl side chain, and the hydrazine (B178648) moiety.

Aromatic Protons: The para-substituted tolyl group typically presents as an AA'BB' spin system, which often simplifies to two distinct doublets in the aromatic region of the spectrum (typically δ 7.0-7.3 ppm). The protons ortho to the alkyl substituent (H-2', H-6') are expected to be slightly upfield from the meta protons (H-3', H-5') due to the electron-donating nature of the alkyl group. Each doublet would integrate to 2H with a typical ortho-coupling constant (³JHH) of approximately 7-9 Hz.

Ethyl Group Protons: The ethyl group consists of a methine (CH) proton and a methyl (CH₃) group. The methine proton, being at a benzylic position and adjacent to a nitrogen atom, is anticipated to resonate as a quartet downfield, coupled to the three protons of the adjacent methyl group. The methyl protons would appear as a doublet, coupled to the single methine proton, with a typical vicinal coupling constant (³JHH) of ~7 Hz.

Tolyl Methyl Protons: The methyl group attached to the aromatic ring is expected to produce a sharp singlet, typically around δ 2.3 ppm. rsc.org

Hydrazine Protons (NH and NH₂): The protons on the hydrazine nitrogens (NH and NH₂) generally appear as broad singlets. Their chemical shifts are highly variable and depend on factors such as solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic (H-2', H-6')~7.15Doublet (d)~8.0
Aromatic (H-3', H-5')~7.25Doublet (d)~8.0
Methine (CH)~4.1 - 4.3Quartet (q)~7.0
Tolyl Methyl (Ar-CH₃)~2.3Singlet (s)N/A
Ethyl Methyl (CH-CH₃)~1.4 - 1.6Doublet (d)~7.0
Hydrazine (NH, NH₂)VariableBroad Singlet (br s)N/A

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a map of the molecule's carbon backbone. For this compound, nine distinct signals are expected.

Aromatic Carbons: The p-tolyl group should exhibit four signals in the aromatic region (δ 120-145 ppm). These correspond to the ipso-carbon attached to the ethylhydrazine (B1196685) group (C-1'), the two equivalent ortho-carbons (C-2', C-6'), the two equivalent meta-carbons (C-3', C-5'), and the para-carbon bearing the methyl group (C-4').

Aliphatic Carbons: Two signals are expected in the aliphatic region. The benzylic methine carbon (CH) will be further downfield due to its proximity to the aromatic ring and nitrogen atom. The terminal methyl carbon (CH₃) of the ethyl group will appear at a higher field.

Tolyl Methyl Carbon: The carbon of the methyl group attached to the aromatic ring is expected to resonate at approximately δ 21 ppm. rsc.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1' (ipso, C-N)~140 - 145
C-4' (ipso, C-CH₃)~135 - 138
C-3', C-5'~129
C-2', C-6'~127
Methine (CH)~55 - 60
Tolyl Methyl (Ar-CH₃)~21
Ethyl Methyl (CH-CH₃)~15 - 20

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, key cross-peaks would be observed between the ortho-aromatic protons and the meta-aromatic protons, confirming their adjacency on the ring. emerypharma.com A strong cross-peak would also connect the methine (CH) proton of the ethyl group with its adjacent methyl (CH₃) protons, confirming the ethyl fragment. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This technique would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For example, it would show a correlation between the signal at ~7.15 ppm and the aromatic CH carbon signal at ~127 ppm, and between the methine proton quartet and the methine carbon signal at ~55-60 ppm. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons. sdsu.edu It is particularly useful for connecting different spin systems. Key HMBC correlations would include a cross-peak from the methine (CH) proton to the ipso-aromatic carbon (C-1'), linking the ethyl side chain to the tolyl ring. Correlations from the tolyl methyl protons to the ortho (C-3', C-5') and ipso (C-4') carbons would confirm the position of the methyl group on the ring. youtube.com

DEPT experiments differentiate carbon signals based on the number of attached protons, which is invaluable for confirming assignments made in the standard ¹³C NMR spectrum. chemistrysteps.comlibretexts.org

DEPT-90: This spectrum exclusively shows signals for methine (CH) carbons. For the target molecule, positive peaks would be expected for the aromatic C-2', C-6', C-3', and C-5' carbons, as well as the aliphatic methine carbon of the ethyl group. pressbooks.pub

DEPT-135: This spectrum displays methyl (CH₃) and methine (CH) carbons as positive signals, and methylene (B1212753) (CH₂) carbons as negative signals. Quaternary carbons are absent. libretexts.org this compound would show positive signals for its three CH₃ groups (one tolyl, one ethyl) and its five CH groups (four aromatic, one aliphatic). Since there are no CH₂ groups in the structure, no negative signals would be observed. libretexts.org

Carbon AssignmentCarbon TypeDEPT-90 SignalDEPT-135 Signal
C-1', C-4'C (Quaternary)AbsentAbsent
C-2', C-6', C-3', C-5'CH (Methine)PositivePositive
Methine (CH)CH (Methine)PositivePositive
Tolyl Methyl (Ar-CH₃)CH₃ (Methyl)AbsentPositive
Ethyl Methyl (CH-CH₃)CH₃ (Methyl)AbsentPositive

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues about the molecule's structure.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. uni-saarland.de

Molecular Ion (M•+): The molecular formula of this compound is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol . aaronchem.com The mass spectrum is expected to show a molecular ion peak at m/z 150. In accordance with the nitrogen rule, a molecule with an even number of nitrogen atoms has an even nominal molecular mass. libretexts.org

Fragmentation Pattern: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. libretexts.org For this compound, the most prominent fragmentation pathways are predicted to be benzylic cleavage and alpha-cleavage.

Benzylic Cleavage: The bond between the benzylic carbon and the hydrazine nitrogen is prone to cleavage. This would result in the loss of a hydrazinyl radical (•NHNH₂) and the formation of a highly stable 1-(p-tolyl)ethyl carbocation. This fragment is expected to be the base peak, or one of the most intense peaks, in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond in the ethyl side chain can lead to the loss of a methyl radical (•CH₃), forming another stabilized cation.

Further fragmentation can occur from these primary fragments, such as the loss of neutral molecules like ethylene (B1197577) from the 1-(p-tolyl)ethyl cation.

m/zProposed Fragment StructureFragmentation Pathway
150[C₉H₁₄N₂]•+Molecular Ion (M•+)
135[M - CH₃]⁺Loss of a methyl radical (alpha-cleavage)
119[C₉H₁₁]⁺ or [C₈H₉]⁺Loss of a hydrazinyl radical (benzylic cleavage)
91[C₇H₇]⁺Tropylium ion, from rearrangement of the tolyl-containing fragment

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its molecular mass. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound (C₉H₁₄N₂), the theoretical monoisotopic mass is 150.1157 g/mol . In a typical HRMS experiment using a technique like heated electrospray ionization (HESI), the compound would be ionized, most commonly forming the protonated molecule [M+H]⁺. HRMS analysis would be expected to yield an m/z value extremely close to the calculated mass of this ion (151.1235). mdpi.com The deviation between the measured mass and the theoretical mass, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned chemical formula, C₉H₁₄N₂.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Formula Theoretical m/z
[M+H]⁺ C₉H₁₅N₂⁺ 151.12297
[M+Na]⁺ C₉H₁₄N₂Na⁺ 173.10491
[M+K]⁺ C₉H₁₄N₂K⁺ 189.07885

This table is based on predicted values for a structural isomer and illustrates the principle of precise mass determination for different adducts that can be observed in HRMS. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for assessing the purity of a this compound sample and confirming its identity, especially in complex mixtures. researchgate.net

In an LC-MS analysis, the sample is first injected into an LC system, typically a High-Performance Liquid Chromatography (HPLC) system. The components of the sample are separated based on their affinity for the stationary phase (e.g., a C18 column) and the mobile phase. For hydrazine compounds, derivatization is often employed to enhance stability and improve chromatographic resolution. researchgate.netnih.gov For instance, reaction with an aldehyde could be used to form a more stable hydrazone derivative prior to analysis. researchgate.net

As the separated components elute from the LC column, they are introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each eluting peak. For a pure sample of this compound, the LC profile would ideally show a single major peak at a characteristic retention time. The mass spectrum corresponding to this peak would display the m/z of the molecular ion or its common adducts (e.g., [M+H]⁺), confirming the identity of the compound. researchgate.net The absence of significant additional peaks in the chromatogram indicates a high degree of purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The N-H bonds of the hydrazine moiety typically show stretching vibrations in the region of 3300-3400 cm⁻¹. The presence of both a primary (-NH₂) and a secondary amine would result in distinct peaks. Aromatic C-H stretching vibrations from the p-tolyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Hydrazine) Stretching 3300 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960
C=C (Aromatic) Ring Stretching 1500 - 1600
C-N Stretching 1250 - 1350

These are typical ranges and the exact positions can be influenced by the molecular environment and hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The technique is particularly sensitive to conjugated systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the p-tolyl group. Substituted benzene (B151609) rings typically exhibit two primary absorption bands arising from π → π* transitions. The more intense band (the E2-band) usually appears around 200-230 nm, while a weaker, fine-structured band (the B-band) is observed at longer wavelengths, typically around 250-280 nm. The presence of the ethylhydrazine substituent on the aromatic ring can cause a slight shift in the position and intensity of these absorption maxima (λmax) compared to unsubstituted toluene. Analysis of these shifts can provide insight into the electronic interaction between the substituent and the aromatic ring. rsc.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound

Transition Chromophore Expected λmax (nm)
π → π* (E2-band) p-Tolyl Ring ~210 - 230

The solvent used for the analysis can influence the exact position of the absorption maxima.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the precise positions of atoms in the crystal lattice.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Conformation: The exact spatial arrangement (conformation) of the ethylhydrazine side chain relative to the p-tolyl ring.

Stereochemistry: Unambiguous assignment of the stereochemistry at the chiral center if the compound is enantiomerically pure.

Intermolecular Interactions: Detailed information on how molecules pack in the crystal. This includes identifying and characterizing hydrogen bonds involving the hydrazine N-H groups and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Such interactions are crucial for understanding the physical properties of the solid material. researchgate.net

For example, in related hydrazine derivatives, crystal structures have revealed specific hydrogen-bonding motifs that link molecules into chains or sheets and π-π stacking interactions with centroid-centroid distances around 3.8 Å. nih.gov

Computational and Theoretical Studies of 1 P Tolyl Ethyl Hydrazine Analogues

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. earthlinepublishers.com For hydrazine (B178648) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to predict a wide range of molecular properties. mdpi.com This level of theory has been shown to be reliable for achieving high precision in predicting both structural and electronic characteristics. mdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For hydrazine derivatives, DFT calculations are used to find the global energy minimum structure. mdpi.com To confirm that the optimized geometry is a true minimum, vibrational frequency calculations are performed, where the absence of any negative (imaginary) frequencies indicates a stable structure. mdpi.com

The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations often show excellent correlation with experimental data derived from X-ray diffraction studies. mdpi.commdpi.com Any discrepancies are typically attributed to the fact that calculations are performed for a single molecule in the gas phase, whereas experimental data is from the solid state where intermolecular forces are present. mdpi.com

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Hydrazine and its derivatives can exist in various conformations, such as folded or extended forms. mdpi.com Computational modeling can determine the relative stability of these conformers; for instance, in one study on adamantane-linked hydrazine-carbothioamide, the folded conformation was found to be more stable than the extended one by about 2.1 kcal mol⁻¹. mdpi.com For the parent hydrazine molecule, ab initio calculations have identified an equilibrium dihedral angle of 95°, with rotational barriers of 12.0 kcal/mol (syn) and 1.6 kcal/mol (anti). doi.org In hydrazide-hydrazone derivatives, DFT studies combined with NMR spectroscopy have revealed the existence of E/Z conformational isomers due to the partial double bond character of the amide C-N bond, with calculations identifying the most stable conformer. nih.gov

ParameterCompound 1 (Å/°)Compound 2 (Å/°)
Bond Lengths
C8-N31.3651.348
N2-N31.3851.391
C5-N21.3781.381
C5-N11.3281.334
Bond Angles
C8-N3-N2120.2123.8
N3-N2-C5118.9119.5
N2-C5-N1115.1115.0
Torsion Angles
O1-C8-N3-N2177.13-178.33
N2-N3-C8-C9-89.72168.01

Table 1. Selected computed geometrical parameters for two different adamantane-linked hydrazine-carbothioamide derivatives (Compounds 1 and 2), illustrating conformational differences. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comnih.gov

The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are crucial descriptors of a molecule's electronic properties and reactivity. nih.gov

E(HOMO) : A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity in reactions with electrophiles.

E(LUMO) : A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE) : The energy gap is a measure of the molecule's excitability and chemical stability. irjweb.com A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.govmdpi.com

DFT calculations are widely used to compute these FMO energies for hydrazine derivatives. mdpi.com These calculations help in understanding how different substituents on the hydrazine core affect the electronic structure and, consequently, the reactivity of the molecules. For example, in a study of Zn(II) hydrazone complexes, the compound with the smallest HOMO-LUMO gap was identified as the most polarizable and having the highest chemical reactivity. mdpi.com

CompoundE(HOMO) (eV)E(LUMO) (eV)ΔE (Gap) (eV)Hardness (η) (eV)Electronegativity (χ) (eV)
H1 -8.114-1.7866.3283.1644.950
H2 -6.312-1.7914.5212.2604.051
H3 -6.213-1.7034.5102.2553.958
H4 -6.512-1.9814.5312.2654.246

Table 2. Calculated global reactivity descriptors for a series of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazine derivatives (H1-H4) using the DFT/B3LYP/6-31G(dp) method.

Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity. DFT calculations provide detailed information on charge distribution through methods like atomic charge analysis and Molecular Electrostatic Potential (MEP) mapping.

Atomic Charges : Methods such as Mulliken population analysis or Natural Population Analysis (NPA) are used to assign partial charges to each atom in a molecule. These calculated charges help in understanding the electronic effects of different substituents. For instance, an electron-donating group like methyl can increase the negative charge on adjacent atoms, while an electron-withdrawing group like chlorine can reduce it.

Molecular Electrostatic Potential (MEP) : The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.comnih.gov It is invaluable for identifying the reactive sites of a molecule. mdpi.comresearchgate.net

Negative Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. In hydrazine derivatives, these regions are often located around electronegative atoms like nitrogen and oxygen. mdpi.comresearchgate.net

Positive Regions (Blue) : These areas are electron-deficient and represent sites for potential nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. mdpi.com

MEP analysis is crucial for understanding intermolecular interactions, such as how a ligand might interact with a biological receptor. mdpi.com

The dipole moment (µ) is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges within a molecule. nih.gov It is a vector quantity that depends on the molecular geometry and the electronegativity differences between atoms. DFT calculations can accurately predict the dipole moment of hydrazine derivatives. mdpi.com This parameter is important as it influences the solubility of the compound and its ability to participate in intermolecular interactions. researchgate.net Studies on various hydrazine derivatives show that the magnitude and direction of the dipole moment are significantly affected by the nature and position of substituents on the aromatic rings.

CompoundDipole Moment (Debye)
H1 5.30
H2 3.12
H3 3.10
H4 3.00
Compound A 2.6255
Compound B 0.6732

Table 3. Calculated dipole moments for different series of hydrazine derivatives (H1-H4 and Compounds A & B) using DFT methods, illustrating the impact of substituents on molecular polarity. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugation, and intra- and intermolecular bonding interactions in molecular systems. nih.govacs.org It provides a detailed picture of the donor-acceptor interactions (charge delocalization) between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies their strength.

For hydrazine derivatives, NBO analysis is used to understand the stability arising from hyperconjugative interactions and charge delocalization. nih.gov For example, it can elucidate the nature of the N-N bond and how its strength is influenced by various substituents. nih.govacs.org NBO analysis can also provide insight into the nature of intramolecular hydrogen bonds, which are common in substituted hydrazines and play a significant role in determining their preferred conformation and stability. mdpi.com

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally. nih.govsciencepublishinggroup.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving hydrazine derivatives, DFT and other high-level ab initio methods are used to:

Propose Reaction Pathways : Multiple plausible reaction routes can be computationally explored. sciencepublishinggroup.com

Calculate Activation Barriers : The energy difference between the reactants and the transition state (the activation energy or barrier) determines the reaction rate. By comparing the activation barriers for different pathways, the most energetically favorable mechanism can be identified. nih.govresearchgate.net

Characterize Intermediates : The structures and stabilities of transient intermediates can be calculated, providing a step-by-step view of the reaction progress. researchgate.net

For example, computational studies have been used to explore the reaction mechanism of N-Nitrosodimethylamine (NDMA) formation from the ozonation of substituted hydrazines like unsymmetrical dimethylhydrazine (UDMH). nih.govresearchgate.net These calculations revealed that the reactions proceed via an initial hydrogen abstraction from the hydrazine -NH₂ group, followed by the oxidation of the resulting N-radical species. nih.govresearchgate.net Similarly, the mechanism of graphene-oxide reduction by hydrazine has been investigated, showing how deoxygenation occurs through protonation steps and the formation of intermediates like cis-diazine. rsc.org These studies provide a molecular-level understanding of the reaction kinetics and electronic nature of the elementary steps involved. nih.gov

Transition State Characterization and Activation Energy Determination

In chemical kinetics, Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.orgjohnhogan.info TST postulates that between the state of reactants and the state of products, there exists an intermediate, high-energy state known as the transition state or activated complex. johnhogan.info The characterization of this transition state is crucial for understanding a reaction's mechanism.

Computational methods, particularly quantum chemical calculations, allow for the precise location of transition state geometries on a potential energy surface. A key verification is that a true transition state structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined by calculating the energy difference between the reactants and the transition state. This parameter is critical for predicting reaction rates, as a higher activation energy corresponds to a slower reaction. For hydrazine derivatives, these calculations are vital for understanding their thermal decomposition or reactivity with other substances. For example, studies on monomethylhydrazine (MMH) pyrolysis have used quantum chemistry to determine the activation energies for various decomposition channels, identifying the most likely reaction pathways. mdpi.com

Table 1: Hypothetical Activation Energy Calculation for a Generic Arylhydrazine Reaction

This table illustrates the type of data generated from a computational study to determine the activation energy for a hypothetical hydrogen abstraction reaction. The values are for illustrative purposes only.

ParameterReactants (Arylhydrazine + Radical)Transition State (TS)Products (Arylhydrazinyl Radical + Molecule)
Electronic Energy (Hartree) -550.12345-550.09876-550.15432
Zero-Point Energy (Hartree) 0.150000.148000.14950
Corrected Energy (Hartree) -549.97345-549.95076-550.00482
Relative Energy (kcal/mol) 0.0014.24 -19.69
Activation Energy (Ea) \multicolumn{3}{c}{14.24 kcal/mol }

Intrinsic Reaction Coordinate (IRC) Pathways

Once a transition state has been located, it is essential to confirm that it connects the intended reactants and products. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.derowansci.com The IRC is defined as the minimum energy reaction pathway on the potential energy surface, traced in mass-weighted coordinates, that links the transition state to the reactant and product minima. uni-muenchen.descm.com

The calculation starts at the transition state geometry and proceeds downhill in two directions: "forward" towards the products and "backward" towards the reactants. faccts.de By mapping out the IRC, researchers can verify the reaction mechanism and ensure that the identified transition state does not lead to unexpected intermediates or alternative products. uni-muenchen.de For reactions involving hydrazine derivatives, such as those in hypergolic systems, IRC calculations can confirm complex multi-step mechanisms. For instance, IRC calculations on the reaction of monomethylhydrazine have been used to follow the pathway from a transition state to confirm the loss of a specific molecular fragment. researchgate.net

Table 2: Illustrative IRC Pathway Data for a Hypothetical Isomerization Reaction

This table shows a simplified output from an IRC calculation, demonstrating how the energy of the system changes along the reaction coordinate. The reaction coordinate represents the progress of the reaction from reactants to products.

Reaction Coordinate (amu1/2·Bohr)Relative Energy (kcal/mol)Structure Description
-2.00.5Reactant-like
-1.03.5Approaching TS
0.015.0Transition State (TS)
1.07.0Descending to Product
2.0-5.0Product-like

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. meilerlab.orgnih.gov These models are powerful predictive tools in chemistry and drug discovery, allowing for the estimation of properties without the need for experimental synthesis and measurement. nih.gov

The development of a QSPR model involves several key steps:

Data Collection : A dataset of molecules with known experimental values for a specific property (e.g., boiling point, solubility, biological activity) is compiled.

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode structural, electronic, or topological features.

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property. researchgate.net

Validation : The model's predictive power is rigorously tested using both internal and external validation techniques.

For hydrazine derivatives, QSPR and related Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict properties relevant to medicinal chemistry and materials science, such as inhibitory activities or electronic characteristics.

Table 3: Example of a QSPR Model for Predicting Lipophilicity (logP) of Hydrazine Analogues

This table presents a hypothetical QSPR equation and the descriptors used. The coefficients indicate the weight and direction (positive or negative) of each descriptor's influence on the predicted property.

DescriptorAbbreviationCoefficientDescription
Molecular WeightMW0.015The mass of the molecule.
Sum of van der Waals Surface AreasvdWSA-0.020A measure of molecular size.
Number of Hydrogen Bond DonorsHBD-0.500The number of N-H or O-H bonds.
Topological Polar Surface AreaTPSA-0.035Relates to polarity and ability to permeate membranes.
Model Equation \multicolumn{3}{l}{logP = 1.25 + (0.015 * MW) - (0.020 * vdWSA) - (0.500 * HBD) - (0.035 * TPSA)}
Model Statistics (Hypothetical) \multicolumn{3}{l}{R² = 0.85, Q² = 0.78}

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum mechanics is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact with their environment, such as a solvent.

Exploring the conformational space is crucial for flexible molecules like (1-(p-Tolyl)ethyl)hydrazine analogues. Different conformations can have different energies and properties, and MD simulations can identify the most stable or functionally relevant shapes. nih.gov For example, MD simulations of hydrazone derivatives complexed with biological targets have been used to assess the stability of the binding mode, showing how the ligand's flexibility and interactions with the protein fluctuate over time. nih.gov

Solvent effects can profoundly influence molecular conformation and reactivity. MD simulations can explicitly model solvent molecules, allowing for the study of how interactions like hydrogen bonding with the solvent affect the solute's structure and dynamics. This is particularly important for understanding reactions in solution, where the solvent can stabilize or destabilize reactants, transition states, and products. ccsenet.org

Table 4: Illustrative Data from a Molecular Dynamics Simulation of a Hydrazine Analogue

This table summarizes typical outputs from an MD simulation, comparing the behavior of a hypothetical hydrazine analogue in two different solvents. These metrics help quantify the molecule's stability and interactions.

ParameterSimulation in Water (Polar)Simulation in Toluene (Non-polar)
Average RMSD (Å) 1.52.8
Average Solvent Accessible Surface Area (Ų) 250280
Average Intramolecular H-Bonds 10
Average Solute-Solvent H-Bonds 40
Dominant Conformation FoldedExtended

Applications in Organic Synthesis and Advanced Materials

Role as Versatile Synthetic Intermediates and Reagents

As an asymmetrical disubstituted hydrazine (B178648), (1-(p-Tolyl)ethyl)hydrazine is a potent intermediate in synthetic organic chemistry. The presence of two nitrogen atoms with differing reactivity allows for sequential and controlled reactions, leading to the construction of diverse molecular architectures.

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and drug discovery, and this compound provides a key starting point for their synthesis. mdpi.comnih.govmdpi.com The hydrazine group is highly reactive toward dicarbonyl compounds or their equivalents, enabling cyclization reactions that form stable five- or six-membered rings. frontiersin.orgencyclopedia.pub

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. Research has demonstrated the successful incorporation of the (1-(p-tolyl)ethyl) moiety into a pyrazole (B372694) ring system, showcasing its utility as a precursor for these important heterocyclic structures.

Triazoles and Thiadiazoles: This hydrazine can be used to synthesize substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. The typical synthetic route involves the reaction of the hydrazine with reagents like isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized. mdpi.com Alternatively, hydrazones derived from the corresponding ketone (1-(p-tolyl)ethanone) can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com Structural characterization of a thiazole (B1198619) derivative, (1Z,2E)-1-(3,4-Diphenyl-2,3-di-hydro-1,3-thia-zol-2-yl-idene)-2-(1-p-tolyl-ethyl-idene)hydrazine, confirms the successful integration of the core (1-p-tolyl-ethyl-idene) structure into more complex heterocyclic systems. nih.gov

Pyrimidones: While the synthesis of pyrimidones from hydrazine derivatives is a known chemical transformation, specific literature detailing the direct application of this compound for this purpose is limited. However, fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines, have been prepared from related p-tolylhydrazine precursors, indicating the potential for this compound to serve in analogous synthetic pathways. nih.gov

Heterocyclic CorePrecursor Type Derived from this compoundSynthetic Method
Pyrazole HydrazineCondensation with 1,3-dicarbonyl compounds
1,2,4-Triazole ThiosemicarbazideIntramolecular cyclization
1,3,4-Thiadiazole (B1197879) Hydrazone / ThioacylhydrazoneOxidative cyclization / Dehydration

The reaction of this compound, or more commonly the condensation of its parent ketone (1-(p-tolyl)ethanone) with another hydrazine, readily forms stable hydrazone derivatives. wikipedia.orglibretexts.org Hydrazones are characterized by the R¹R²C=N-NHR³ structure and are critical intermediates in many chemical transformations, including the Wolff-Kishner reduction and the synthesis of various heterocycles. wikipedia.orglibretexts.org

Detailed crystallographic studies have been performed on hydrazones incorporating the (1-p-tolyl-ethyl-idene) moiety. For instance, the molecular structure of N-(2,4-Dinitro-phenyl)-N'-(1-p-tolyl-ethyl-idene)hydrazine has been fully characterized, confirming the geometry and electronic distribution within the molecule. nih.gov In this derivative, an intramolecular hydrogen bond helps to stabilize the structure, and various intermolecular interactions dictate its crystal packing. nih.gov The formation of these well-defined hydrazone structures highlights their importance as stable, isolable intermediates that can be used in subsequent synthetic steps. organic-chemistry.org

Hydrazone DerivativeMolecular FormulaKey Research Finding
N-(2,4-Dinitro-phenyl)-N'-(1-p-tolyl-ethyl-idene)hydrazineC₁₅H₁₄N₄O₄Crystal structure determined; analysis of intra- and intermolecular hydrogen bonding. nih.gov
(1Z,2E)-1-(3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-2-(1-p-tolyl-ethyl-idene)hydrazineC₂₄H₂₂N₄SSynthesis and structural characterization reported. nih.gov

Applications in Catalysis (e.g., as ligands in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl groups. nih.gov This reaction relies on a palladium catalyst, whose efficiency and selectivity are critically influenced by the coordinating ligands. Nitrogen-containing compounds are frequently explored as ligands due to the ability of nitrogen's lone pair of electrons to coordinate with the palladium center, thereby stabilizing the catalyst and modulating its reactivity. nsf.gov

While various hydrazine and hydrazone derivatives have been investigated for their potential as ligands in catalytic systems researchgate.net, specific studies employing this compound as a ligand in palladium-catalyzed Suzuki-Miyaura reactions are not extensively documented in the reviewed literature. However, related compounds have shown relevance in this area; for example, N′-tosyl arylhydrazines have been successfully used as electrophilic coupling partners in Suzuki reactions, demonstrating the compatibility of the hydrazine framework with palladium catalysis. rsc.org The potential for this compound or its derivatives to act as effective ligands remains an area for further exploration.

Development of Functional Materials

The unique electronic properties of molecules derived from hydrazines are making them attractive candidates for the development of novel functional materials, particularly in the realm of organic electronics.

Recent research has focused on the electronic properties of hydrazine derivatives, particularly hydrazones, for their potential use in organic electronic devices. Theoretical studies using Density Functional Theory (DFT) have been conducted on hydrazones that are structurally analogous to those derived from this compound, such as (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine. These computational analyses provide critical insights into the molecules' electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a key parameter that determines a material's potential as an organic semiconductor. A smaller energy gap is often desirable for applications in organic thin-film transistors (OTFTs) and other electronic components. Studies on these related hydrazones reveal that polarization effects between the different aromatic rings significantly influence their electronic properties and reactivity. Furthermore, azine-containing polymers (with a C=N-N=C linkage), which can be synthesized from hydrazone precursors, have been used to create high-performance ambipolar OTFTs. researchgate.net

The same electronic properties that make these compounds interesting for organic electronics also underscore their potential in photovoltaic applications. The HOMO and LUMO energy levels determine a material's ability to absorb light and to donate or accept electrons, which are the fundamental processes in an organic solar cell. The computational analysis of related hydrazone derivatives provides a theoretical foundation for their potential application in photovoltaic materials. The tunability of the electronic structure by modifying the substituents on the aromatic rings suggests that derivatives of this compound could be engineered to have optimal absorption spectra and energy level alignment for efficient solar energy conversion.

Compound TypeInvestigated PropertyRelevance to Functional Materials
Hydrazone Derivatives HOMO/LUMO energy levels, dipole moments, electronic density. Determines semiconductor properties, charge transport efficiency, and potential for use in organic electronics.
Azine-based Polymers Charge carrier mobility, thin-film crystallinity. researchgate.netHigh mobilities are crucial for efficient organic thin-film transistors (OTFTs). researchgate.net

General Contributions to Material Science Advancements

This compound, a chiral derivative of hydrazine, holds significant potential for contributions to the field of material science. While specific research on this particular compound's role in materials is not extensively documented, its structural features—namely the reactive hydrazine moiety, the aromatic p-tolyl group, and a chiral center—suggest a range of plausible applications in the development of advanced materials. The versatility of hydrazine derivatives in organic synthesis and polymer chemistry allows for the extrapolation of its potential impact on material science advancements. psvmkendra.compsvmkendra.com

The primary contributions of compounds like this compound to material science can be categorized by their role as building blocks or modifying agents in the synthesis of functional polymers, coordination complexes, and specialized materials where chirality is a key feature.

Potential as a Monomer in Polymer Synthesis

The bifunctional nature of the hydrazine group allows it to act as a monomer in polymerization reactions. The presence of two nitrogen atoms capable of reacting with electrophiles makes this compound a candidate for the synthesis of various polymers, including polyhydrazides and polyamides. mdpi.com

Polyhydrazides: These polymers are known for their thermal stability and ability to chelate metal ions. mdpi.com The incorporation of the p-tolyl group into the polymer backbone could enhance thermal resistance and solubility in organic solvents, while the chiral ethyl group could introduce stereoregularity, influencing the polymer's morphology and properties.

Formation of Hydrazones: The reaction of the terminal amino group of the hydrazine moiety with aldehydes and ketones results in the formation of hydrazones. This chemistry can be exploited to create crosslinked polymer networks or to develop dynamic covalent polymers, which are materials that can reversibly form and break bonds. researchgate.net Such materials have applications in self-healing materials and stimuli-responsive systems.

A hypothetical reaction scheme for the formation of a polyhydrazide is shown below:

n HOOC-R-COOH + n H2NNH-CH(CH3)-(p-Tolyl) → [-OC-R-CO-NHNH-CH(CH3)-(p-Tolyl)-]n + 2n H2O

Role in the Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Hydrazine and its derivatives are effective ligands for a variety of metal ions. e-bookshelf.de The nitrogen atoms of this compound can coordinate with metal centers to form coordination complexes. When used with metal ions that can adopt various coordination geometries, it is plausible that this compound could be a building block for coordination polymers or Metal-Organic Frameworks (MOFs).

The chirality of this compound is particularly significant in this context. The use of chiral ligands is a well-established strategy for the synthesis of chiral MOFs. These materials have potential applications in:

Enantioselective catalysis: The chiral pores of the MOF can create an environment that favors the formation of one enantiomer of a product over the other. chemistryviews.orgacs.org

Chiral separations: Chiral MOFs can be used as stationary phases in chromatography to separate racemic mixtures. nih.gov

The p-tolyl group could also play a role in the properties of the resulting coordination polymer by influencing the packing of the structure through π-π stacking interactions.

Contributions to Chiral Materials and Asymmetric Synthesis

The presence of a stereogenic center in this compound makes it a valuable precursor for the development of chiral materials. Chiral hydrazines are recognized for their utility in asymmetric synthesis. chemistryviews.orgresearchgate.net In material science, this chirality can be transferred to polymers or surfaces to create materials with specific optical or recognition properties.

Potential applications in this area include:

Chiral stationary phases for chromatography: The immobilization of this compound or its derivatives onto a solid support could create a chiral stationary phase for the separation of enantiomers.

Chiral sensors: Materials incorporating this chiral hydrazine could be designed to selectively interact with one enantiomer of a target molecule, leading to a detectable signal.

Inferred Properties and Potential Research Directions

Based on the general properties of hydrazine derivatives, several research directions for the application of this compound in material science can be proposed.

Structural Feature Potential Contribution to Material Properties Potential Application Area
Hydrazine MoietyReactivity for polymerization and hydrazone formation, metal coordination. psvmkendra.come-bookshelf.deFunctional polymers, self-healing materials, coordination polymers.
p-Tolyl GroupEnhanced thermal stability, solubility, potential for π-π stacking.High-performance polymers, supramolecular materials.
Chiral Ethyl GroupIntroduction of chirality and stereoregularity. chemistryviews.orgChiral catalysts, enantioselective separation media, optical materials.

Further research into the polymerization reactions of this compound and its coordination chemistry with various metal ions would be necessary to fully realize its potential contributions to material science. The synthesis and characterization of polymers and coordination compounds derived from this chiral hydrazine would provide valuable insights into how its specific structural elements translate into material properties and functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(p-Tolyl)ethyl)hydrazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, refluxing p-tolyl-substituted ketones with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) can yield hydrazones with >80% efficiency. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of ketone to hydrazine), reaction time (3–7 hours), and temperature (70–80°C). Post-synthetic purification via recrystallization (ethanol/water) improves purity .
  • Data Reference :

CompoundYield (%)Melting Point (°C)
(1-(p-Tolyl)ethylidene)hydrazine83%100–103
Analog with 2,4-dinitrophenyl group81.5%225–230

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH peaks at δ 8–10 ppm) and confirms hydrazone formation.
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding, and π-π stacking interactions (e.g., bond angles near 120° for sp²-hybridized nitrogen) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 15% H-bond contribution in crystal packing) .

Q. How can researchers confirm hydrazone formation and assess purity in synthesized derivatives?

  • Methodological Answer :

  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent).
  • Elemental Analysis : Match experimental vs. theoretical C/H/N percentages (e.g., C: 65.2%, H: 6.1%, N: 12.4%).
  • Melting Point Consistency : Compare observed values with literature data (±2°C tolerance) .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data for hydrazine derivatives be resolved?

  • Methodological Answer : Contamination during handling (e.g., moisture absorption) is a common issue. Standardize protocols by:

  • Using anhydrous solvents and inert atmospheres (N₂/Ar glovebox).
  • Validating analytical methods via cross-lab comparisons (e.g., NASA’s interlaboratory study on hydrazine derivatives found 15% variability due to procedural differences) .
  • Employing ICP-MS or EDX to trace elemental impurities (e.g., Na⁺ residues from neutralization steps) .

Q. What strategies mitigate side reactions in multi-step syntheses involving this compound intermediates?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily block reactive sites (e.g., acetylating NH groups before further functionalization).
  • Catalytic Optimization : Use palladium catalysts (e.g., Entry 6 in one-pot Suzuki couplings achieves 67% yield for pyrazole derivatives) .
  • Kinetic Control : Lower reaction temperatures (0–5°C) to suppress byproducts like Schiff bases .

Q. How to design bioactivity studies for hydrazine derivatives while minimizing false-positive results?

  • Methodological Answer :

  • Dose-Response Curves : Test across 3–5 log concentrations (e.g., 1–100 µM for COX inhibition assays) .
  • Negative Controls : Include parent hydrazine and solvent-only groups to isolate target effects.
  • Cytotoxicity Assays : Pair bioactivity screens with MTT/WST-1 tests (e.g., IC50 ratios <2 indicate non-specific toxicity) .

Q. What computational tools predict the stability and reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (e.g., HOMO-LUMO gaps <4 eV suggest high reactivity) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol solvation shells stabilize zwitterionic intermediates) .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., NMR vs. XRD) for hydrazine derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare XRD-derived bond lengths with NMR coupling constants (e.g., ¹JNH ≈ 90 Hz correlates with 1.3 Å N–H bonds).
  • Dynamic Effects : Consider tautomerization (e.g., keto-enol equilibria) causing spectral shifts. Variable-temperature NMR resolves such ambiguities .

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